(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
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Overview
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that features a combination of indole, benzofuran, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. The initial steps often include the formation of the indole and benzofuran cores, followed by their functionalization to introduce the methoxy and methyl groups. The final steps involve the condensation of these intermediates with morpholine-4-carboxylate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole and benzofuran rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and benzofuran derivatives, such as:
- (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
- (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl piperidine-4-carboxylate
Uniqueness
The uniqueness of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H24N2O6/c1-15-21(33-25(29)27-8-10-31-11-9-27)7-5-18-23(28)22(32-24(15)18)12-16-14-26(2)20-6-4-17(30-3)13-19(16)20/h4-7,12-14H,8-11H2,1-3H3/b22-12+ |
InChI Key |
SYIFCUOOXYHXKN-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)N5CCOCC5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
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